4-(Chloromethyl)-3-fluorobenzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-3-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-4-6-2-1-5(8(11)12)3-7(6)10/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKCVQVSYLJTTOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Halogenated Benzoic Acid Derivatives in Contemporary Organic Synthesis
Halogenated benzoic acids and their derivatives are a class of organic compounds that have found extensive application as foundational materials in a multitude of synthetic endeavors. The presence of halogen substituents on the aromatic ring significantly influences the electronic properties and reactivity of the molecule. This, in turn, allows for a wide range of chemical transformations, making them invaluable synthons in the construction of more complex structures.
The utility of these compounds stems from several key features:
Activation and Directing Effects: Halogen atoms can activate or deactivate the aromatic ring towards electrophilic substitution and direct incoming substituents to specific positions. This control over regioselectivity is crucial in multi-step syntheses.
Cross-Coupling Reactions: The carbon-halogen bond serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.
Modification of Physicochemical Properties: The incorporation of halogens, particularly fluorine, can profoundly alter the physical and chemical properties of a molecule. This includes modulating acidity, lipophilicity, metabolic stability, and binding affinity to biological targets, which is of particular interest in drug discovery. mdpi.comnih.gov
The strategic placement of different halogens on the benzoic acid scaffold provides a diverse toolkit for chemists to fine-tune the reactivity and properties of their intermediates and final products.
Strategic Importance of 4 Chloromethyl 3 Fluorobenzoic Acid As a Key Synthetic Intermediate
Direct Halogenation Approaches to the Aromatic Core
This strategy involves the sequential introduction of fluorine and chlorine atoms onto a benzoic acid backbone. The regiochemical outcome of these electrophilic substitution reactions is governed by the directing effects of the substituents present on the aromatic ring.
The direct chlorination of 3-fluorobenzoic acid presents a potential route to the 4-chloro-3-fluorobenzoic acid core, which would require subsequent modification of a group at the 4-position to a chloromethyl group. Electrophilic aromatic halogenation of benzene (B151609) derivatives typically requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a sufficiently powerful electrophile. wikipedia.orgmasterorganicchemistry.com
For 3-fluorobenzoic acid, the existing substituents dictate the position of incoming electrophiles. The fluorine atom is an ortho-, para-director, while the carboxylic acid group is a meta-director. Both groups are deactivating, making the reaction conditions more demanding than for benzene itself. The potential sites for chlorination are:
Position 2: ortho to Fluorine, meta to Carboxylic acid
Position 4: ortho to Fluorine, meta to Carboxylic acid
Position 6: ortho to Fluorine, meta to Carboxylic acid
The desired substitution for forming a precursor to this compound would be at the 4-position. The confluence of directing effects from both the fluorine and carboxylic acid groups favors substitution at positions 4 and 6. Computational methods, such as calculating the relative energies of halonium ion intermediates, can be employed to predict the major regioisomer with greater accuracy. wuxiapptec.com The general mechanism involves the attack of the aromatic ring on an activated chlorine-catalyst complex, forming a carbocation intermediate (a sigma complex), which is then deprotonated to restore aromaticity. masterorganicchemistry.com
| Substituent | Position on Ring | Directing Effect | Activating/Deactivating |
|---|---|---|---|
| -F (Fluoro) | 3 | Ortho, Para | Deactivating |
| -COOH (Carboxylic Acid) | 1 | Meta | Deactivating |
An alternative approach to forming the 3-fluorobenzoic acid core is through nucleophilic aromatic substitution (SNAr). This method is particularly effective when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.comlibretexts.org For instance, a precursor such as 3-nitro-4-chlorobenzoic acid could theoretically be subjected to nucleophilic fluorination, where a fluoride (B91410) source (e.g., KF, CsF) displaces the nitro group. However, displacing a nitro group is challenging. A more common strategy involves the displacement of a halide or a nitro group activated by other substituents.
The rate-determining step in an SNAr reaction is typically the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com In some cases, photoredox catalysis can enable the nucleophilic defluorination of even unactivated fluoroarenes, expanding the scope of SNAr reactions. nih.gov
Regioselective Introduction of the Chloromethyl Moiety
This synthetic strategy begins with a fluorinated aromatic precursor, such as 3-fluoro-4-methylbenzoic acid or 3-fluorobenzoic acid, and focuses on the selective introduction of the chloromethyl group.
A highly effective and regioselective method for synthesizing this compound is the benzylic chlorination of 3-fluoro-4-methylbenzoic acid. This reaction proceeds via a free-radical chain mechanism and selectively targets the C-H bonds of the methyl group (the benzylic position) over the C-H bonds of the aromatic ring. libretexts.orgstackexchange.com
The reaction is typically initiated by ultraviolet (UV) light or a radical initiator (e.g., benzoyl peroxide) and utilizes a chlorinating agent such as chlorine gas (Cl₂) or, more conveniently in a laboratory setting, N-chlorosuccinimide (NCS). libretexts.orgquora.comaakash.ac.in The mechanism involves three key stages:
Initiation: Homolytic cleavage of the chlorinating agent to produce chlorine radicals.
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group, forming a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with another molecule of the chlorinating agent to yield the product, (chloromethyl)benzene, and a new chlorine radical, which continues the chain. chemguide.co.uk
Termination: Combination of any two radical species to form a stable molecule. chemguide.co.uk
The stability of the intermediate benzyl radical is key to the selectivity of this reaction. stackexchange.com While multiple chlorinations of the methyl group are possible, reaction conditions can be controlled to favor the formation of the monochlorinated product. quora.com
| Reaction Type | Conditions | Position of Halogenation | Mechanism |
|---|---|---|---|
| Benzylic (Side-Chain) | UV light or heat, radical initiator (e.g., NCS) | Methyl Group (Benzylic) | Free Radical Substitution |
| Aromatic (Ring) | Lewis Acid Catalyst (e.g., FeCl₃), dark, cold | Aromatic Ring (Ortho/Para) | Electrophilic Aromatic Substitution |
The direct introduction of a chloromethyl (-CH₂Cl) group onto the aromatic ring of 3-fluorobenzoic acid can be achieved through an electrophilic aromatic substitution known as the Blanc chloromethylation reaction. wikipedia.orglibretexts.org The classic reagents for this transformation are formaldehyde (B43269) (or a formaldehyde equivalent like paraformaldehyde) and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orgwikiwand.com
The reaction proceeds by forming a potent electrophile, likely a chloromethyl cation (⁺CH₂Cl) or a related species, from formaldehyde and HCl under the influence of the Lewis acid catalyst. wikipedia.orgwikiwand.com The aromatic ring of 3-fluorobenzoic acid then attacks this electrophile. The regioselectivity is again determined by the directing effects of the existing substituents. The fluorine atom directs the incoming electrophile to the ortho and para positions, while the carboxylic acid group directs it to the meta position. The desired 4-position is ortho to the fluorine and meta to the carboxylic acid, making it a favored site for substitution.
While effective, the Blanc reaction can be complicated by the formation of diarylmethane byproducts and the generation of the highly carcinogenic bis(chloromethyl) ether. wikipedia.orglibretexts.org For deactivated substrates like benzoic acids, modified conditions, such as using chloromethyl methyl ether in the presence of sulfuric acid, may be required to achieve reasonable yields. wikipedia.org
The efficiency and selectivity of chloromethylation reactions are highly dependent on the catalytic system employed.
Lewis Acids: A variety of Lewis acids, including ZnCl₂, AlCl₃, FeCl₃, and SnCl₄, can catalyze the Blanc reaction. researchgate.netunive.it Studies comparing these catalysts have shown that their activity can vary depending on the substrate. For instance, FeCl₃ has been reported to have the highest catalytic activity for the chloromethylation of toluene. google.com For deactivated aromatic compounds, stronger Lewis acids or more forcing conditions may be necessary. researchgate.net
Ionic Liquids: In recent years, ionic liquids have emerged as promising alternative catalysts and solvents for chloromethylation. researchgate.net Chloroaluminate ionic liquids, for example, can serve as both the solvent and the catalyst, promoting the reaction under mild conditions with high conversion rates. researchgate.net A key advantage of using ionic liquids is the potential for catalyst recycling, as they often form a separate phase from the organic products, allowing for easy separation and reuse. researchgate.netmdpi.com This addresses some of the environmental and workup issues associated with traditional Lewis acid catalysis. mdpi.com
Photoredox Catalysis: Modern synthetic methods increasingly utilize photoredox catalysis to generate radical species under exceptionally mild conditions using visible light. thieme.deyoutube.com While direct photoredox-catalyzed chloromethylation is not yet a standard method, the principles of photoredox catalysis are applicable to related C-H functionalization reactions. nih.gov This approach could potentially offer a pathway for the introduction of chloromethyl or related groups by generating radical intermediates from suitable precursors under neutral conditions, avoiding the strong acids and reactive electrophiles of the classic Blanc reaction.
Conversions from Related Benzonitrile (B105546) Intermediates
A primary route to synthesizing this compound involves the hydrolysis of the corresponding benzonitrile precursor, 4-(Chloromethyl)-3-fluorobenzonitrile. The nitrile group (-C≡N) can be effectively converted to a carboxylic acid group (-COOH) under either acidic or basic conditions. This transformation is a fundamental and widely used reaction in organic synthesis.
The starting material, 4-(Chloromethyl)-3-fluorobenzonitrile, is a known aromatic compound featuring a chloromethyl group, a fluorine atom, and a nitrile functional group. The conversion to the carboxylic acid proceeds via hydrolysis, where the carbon atom of the nitrile is subjected to nucleophilic attack by water or hydroxide (B78521) ions, leading to the formation of an amide intermediate, which is subsequently hydrolyzed further to the carboxylic acid.
Acid-Catalyzed Hydrolysis: In this method, the benzonitrile is typically heated in the presence of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in an aqueous solution. The acid protonates the nitrogen atom of the nitrile, making the carbon atom more electrophilic and susceptible to attack by water.
Base-Catalyzed Hydrolysis: Alternatively, the hydrolysis can be carried out using a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to yield the final carboxylic acid.
The choice between acidic and basic hydrolysis often depends on the stability of other functional groups in the molecule. For 4-(Chloromethyl)-3-fluorobenzonitrile, care must be taken to avoid unwanted side reactions, such as nucleophilic substitution of the chlorine atom in the chloromethyl group, particularly under basic conditions.
| Reaction Pathway | Starting Material | Key Reagents | Intermediate | Product |
| Acid Hydrolysis | 4-(Chloromethyl)-3-fluorobenzonitrile | H₂SO₄ / H₂O or HCl / H₂O | 4-(Chloromethyl)-3-fluorobenzamide | This compound |
| Base Hydrolysis | 4-(Chloromethyl)-3-fluorobenzonitrile | NaOH / H₂O or KOH / H₂O | 4-(Chloromethyl)-3-fluorobenzamide | Sodium 4-(Chloromethyl)-3-fluorobenzoate |
Esterification and Hydrolysis Pathways to the Carboxylic Acid Functionality
An alternative synthetic strategy involves the use of an ester as a key intermediate. This pathway can proceed in two ways: either by creating an ester from a precursor and then hydrolyzing it to the carboxylic acid, or by starting with the acid, converting it to an ester for purification or modification, and then hydrolyzing it back. The hydrolysis of an ester to a carboxylic acid is a fundamental reaction, often referred to as saponification when carried out under basic conditions.
This route is particularly useful if the synthesis originates from a molecule that already contains an ester group, such as methyl 4-methyl-3-fluorobenzoate. This precursor could first undergo radical substitution to introduce the chloromethyl group, followed by hydrolysis of the ester.
The classic method for esterification is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The reverse reaction, acid-catalyzed ester hydrolysis, occurs by treating the ester with excess water and an acid catalyst. masterorganicchemistry.com
Base-promoted hydrolysis (saponification) is often preferred as it is an irreversible process. The reaction involves treating the ester with a strong base like NaOH or KOH, which produces the carboxylate salt. Subsequent acidification yields the desired carboxylic acid. This process is generally high-yielding and avoids the equilibrium limitations of acid-catalyzed hydrolysis. masterorganicchemistry.com
The hydrolysis of esters is a critical reaction, as esters are frequently used as protecting groups for carboxylic acids. nii.ac.jp For a molecule like this compound, converting it to an ester (e.g., the methyl or ethyl ester) can facilitate purification or prevent the acidic proton from interfering in subsequent reaction steps. The ester can then be readily hydrolyzed back to the parent carboxylic acid in the final step.
| Reaction | Starting Material | Reagents | Conditions | Product |
| Acid-Catalyzed Hydrolysis | Methyl 4-(chloromethyl)-3-fluorobenzoate | H₂O, H₂SO₄ (catalyst) | Heat, Reflux | This compound |
| Base-Promoted Hydrolysis (Saponification) | Methyl 4-(chloromethyl)-3-fluorobenzoate | 1. NaOH / H₂O 2. HCl (acidification) | Heat, then Acid Workup | This compound |
Comparative Analysis of Synthetic Efficiency and Selectivity
When comparing the synthetic routes to this compound, the efficiency (yield) and selectivity (purity of product) are paramount. Both the benzonitrile hydrolysis pathway and the ester hydrolysis pathway offer viable methods, but each has distinct advantages and disadvantages.
Benzonitrile Hydrolysis Pathway:
Selectivity: A primary concern is the reactivity of the chloromethyl group. Under strong basic conditions or prolonged heating, the benzylic chloride is susceptible to nucleophilic substitution by hydroxide ions, which would form the corresponding hydroxymethyl byproduct (4-(Hydroxymethyl)-3-fluorobenzoic acid). Acidic conditions are generally less likely to cause this substitution, potentially offering better selectivity for the desired product.
Ester Hydrolysis Pathway:
Selectivity: The conditions for ester hydrolysis are generally milder than for nitrile hydrolysis. Saponification can often be achieved at or slightly above room temperature, minimizing the risk of side reactions involving the sensitive chloromethyl group. This enhanced selectivity is a significant advantage, leading to a purer final product and simplifying downstream purification processes.
Comparative Summary:
| Parameter | Benzonitrile Hydrolysis Pathway | Ester Hydrolysis Pathway |
| Number of Steps | Potentially shorter if starting from the benzonitrile. | Longer, as it requires synthesis of the ester first. |
| Reaction Conditions | Often harsh (strong acid/base, high temperature). | Generally milder, especially for saponification. |
| Potential Yield | Good to high, but can be reduced by product degradation. | Typically very high for the hydrolysis step. |
| Selectivity Issues | Risk of nucleophilic substitution on the chloromethyl group. | Lower risk of side reactions, leading to higher purity. |
| Overall Assessment | A direct but potentially lower-selectivity route. | A longer but often higher-selectivity and higher-yielding route for the final step. |
Chemical Reactivity and Transformation Pathways of 4 Chloromethyl 3 Fluorobenzoic Acid
Reactivity of the Chloromethyl Group
The chloromethyl group is a primary benzylic halide, a structural feature that makes it highly susceptible to a variety of chemical transformations. The proximity of the benzene (B151609) ring stabilizes intermediates such as carbocations and radicals formed at the benzylic carbon, significantly enhancing its reactivity compared to a simple primary alkyl chloride.
Nucleophilic Substitution Reactions at the Benzylic Position
The carbon atom of the chloromethyl group is electrophilic and readily undergoes nucleophilic substitution, primarily through an SN2 mechanism. vt.edu The benzylic position is particularly reactive in SN2 reactions due to the ability of the adjacent π-system of the benzene ring to stabilize the transition state. A wide range of nucleophiles can displace the chloride ion, leading to a diverse array of derivatives.
For example, reaction with amines (ammonia, primary, or secondary amines) yields the corresponding aminomethyl derivatives, which are valuable building blocks for more complex molecules. researchgate.net Similarly, hydrolysis with water or hydroxide (B78521) ions produces the corresponding benzyl (B1604629) alcohol, while reaction with cyanide salts introduces a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid.
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Reagent) | Product |
|---|---|
| Ammonia (B1221849) (NH₃) | 4-(Aminomethyl)-3-fluorobenzoic acid |
| Sodium Hydroxide (NaOH) | 3-Fluoro-4-(hydroxymethyl)benzoic acid |
| Sodium Cyanide (NaCN) | 4-(Cyanomethyl)-3-fluorobenzoic acid |
| Sodium Azide (B81097) (NaN₃) | 4-(Azidomethyl)-3-fluorobenzoic acid |
Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives
The chloromethyl group can be oxidized to higher oxidation states, namely aldehydes and carboxylic acids. Direct oxidation of benzyl chlorides to the corresponding benzoic acids can be achieved using strong oxidizing agents or through milder, catalytic methods. One environmentally conscious method involves using 30% hydrogen peroxide with a sodium tungstate (Na₂WO₄) catalyst and a phase-transfer agent, which avoids the use of organic solvents. organic-chemistry.org This reaction likely proceeds through the initial hydrolysis of the benzyl chloride to a benzyl alcohol, which is then rapidly oxidized. organic-chemistry.org
Stronger, classical oxidizing agents like potassium permanganate (KMnO₄) or chromic acid would also be expected to convert the chloromethyl group to a carboxylic acid, resulting in the formation of 3-fluoro-1,4-benzenedicarboxylic acid. chemistrysteps.comlibretexts.org Milder or more controlled oxidation methods can yield the corresponding aldehyde, 3-fluoro-4-formylbenzoic acid. beilstein-journals.orgasianpubs.org
Table 2: Oxidation Reactions of the Chloromethyl Group
| Reagent(s) | Product | Oxidation Level |
|---|---|---|
| H₂O₂, Na₂WO₄ | 3-Fluoro-1,4-benzenedicarboxylic acid | Carboxylic Acid |
| KMnO₄, heat | 3-Fluoro-1,4-benzenedicarboxylic acid | Carboxylic Acid |
Reductive Dehalogenation and Hydrogenation Processes
The chlorine atom of the chloromethyl group can be removed through reductive processes, converting the group back to a simple methyl group. This transformation, known as hydrogenolysis or reductive dehalogenation, effectively replaces the C-Cl bond with a C-H bond.
A common method for this is catalytic hydrogenation, using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient for benzylic halides. Alternatively, hydride-donating reagents can be employed. Sodium borohydride (NaBH₄), for instance, is known to reduce benzylic halides to the corresponding alkanes, with the reaction believed to proceed via an SN2 mechanism. vt.edu
Table 3: Reductive Dehalogenation of the Chloromethyl Group
| Reagent(s) | Product |
|---|---|
| H₂, Pd/C | 3-Fluoro-4-methylbenzoic acid |
Radical-Mediated Transformations at the Benzylic Site
Reactions involving free radicals can also occur at the benzylic position due to the resonance stabilization of the resulting benzylic radical. chemistrysteps.comyoutube.com The unpaired electron of the benzylic radical can be delocalized into the adjacent benzene ring, making it significantly more stable than a simple primary alkyl radical. youtube.com
While the chloromethyl group is already halogenated, further radical halogenation is a key concept. For instance, the synthesis of the starting material could involve the free-radical chlorination of 3-fluoro-4-methylbenzoic acid using Cl₂ under UV light or with a radical initiator. youtube.com Conversely, if a different halogen is desired, radical bromination using N-bromosuccinimide (NBS) and a radical initiator (like AIBN or peroxide) is a classic method for selectively brominating the benzylic position of toluene derivatives. nih.govresearchgate.net This highlights the unique reactivity of the benzylic C-H bonds that are precursors to the C-Cl bond in the title compound.
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a versatile functional group that can be converted into a variety of important derivatives, including esters, amides, and acyl halides. These transformations typically involve the reaction of a nucleophile with the electrophilic carbonyl carbon of the carboxyl group.
Derivatization to Esters, Amides, and Acyl Halides
Esters: Esterification is commonly achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com
Amides: The direct reaction of a carboxylic acid with an amine is generally unfavorable. Therefore, the carboxylic acid must first be "activated." A common method is to convert the carboxylic acid into a more reactive acyl chloride (see below), which then readily reacts with an amine (ammonia, primary, or secondary) to form the corresponding amide. nih.gov Alternatively, various coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (CDI), can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine. chemrxiv.org
Acyl Halides: Carboxylic acids can be converted to their most reactive derivatives, acyl halides, by treatment with specific halogenating agents. The most common transformation is the formation of an acyl chloride by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. google.com These reagents replace the -OH group of the carboxylic acid with a -Cl atom, yielding 4-(chloromethyl)-3-fluorobenzoyl chloride. This acyl chloride is a highly valuable intermediate for the synthesis of esters and amides under milder conditions than those required for the parent carboxylic acid. nih.gov
Table 4: Derivatization of the Carboxylic Acid Moiety
| Derivative | Reagent(s) | Product |
|---|---|---|
| Methyl Ester | Methanol (CH₃OH), H₂SO₄ | Methyl 4-(chloromethyl)-3-fluorobenzoate |
| Ethyl Ester | Ethanol (C₂H₅OH), H₂SO₄ | Ethyl 4-(chloromethyl)-3-fluorobenzoate |
| Amide | 1. SOCl₂ 2. Ammonia (NH₃) | 4-(Chloromethyl)-3-fluorobenzamide |
| N-methylamide | 1. SOCl₂ 2. Methylamine (CH₃NH₂) | 4-(Chloromethyl)-N-methyl-3-fluorobenzamide |
Decarboxylation Strategies
The removal of a carboxyl group from an aromatic ring, a process known as decarboxylation, can be a challenging transformation due to the stability of the aryl-carboxyl C-C bond. For 4-(chloromethyl)-3-fluorobenzoic acid, several strategies can be envisaged, drawing upon established methods for the decarboxylation of aromatic carboxylic acids, including those bearing halogen substituents.
One common approach involves the thermal decarboxylation of the corresponding carboxylate salt. This can be achieved by heating the sodium or potassium salt of this compound, often in the presence of a copper catalyst such as copper(I) oxide or copper chromite. The reaction typically requires high temperatures and can be facilitated by the use of a high-boiling point solvent like quinoline.
Another strategy involves the use of strong acids at elevated temperatures. Heating this compound in a strong mineral acid, such as sulfuric acid, can promote the loss of carbon dioxide. The mechanism likely involves protonation of the carboxyl group, followed by cleavage of the C-C bond.
Furthermore, reductive decarboxylation methods could also be employed. These methods typically involve the conversion of the carboxylic acid to a derivative, such as an N-acyloxyphthalimide (a Barton ester), followed by a radical-mediated decarboxylation. This approach would yield 1-chloro-2-fluoro-4-methylbenzene.
It is important to note that the presence of the chloromethyl group might lead to side reactions under certain decarboxylation conditions, particularly at high temperatures or in the presence of strong nucleophiles. Therefore, the choice of decarboxylation strategy would need to be carefully considered to maximize the yield of the desired product, 1-chloro-2-fluoro-4-methylbenzene.
Aromatic Ring Reactivity and Functionalization
The reactivity of the aromatic ring in this compound is governed by the electronic and steric effects of its three substituents: the carboxylic acid group (-COOH), the fluorine atom (-F), and the chloromethyl group (-CH2Cl). The interplay of these groups dictates the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions, as well as the potential for dearomatization.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.org The directing effects of the substituents on the benzene ring determine the position of the incoming electrophile. In this compound, we have two deactivating groups and one weakly activating/deactivating group.
The carboxylic acid group (-COOH) is a meta-directing deactivator due to its electron-withdrawing resonance and inductive effects. The fluorine atom (-F) is an ortho, para-directing deactivator. It is deactivating due to its strong inductive electron withdrawal but directing to the ortho and para positions due to its ability to donate a lone pair of electrons through resonance. The chloromethyl group (-CH2Cl) is weakly deactivating due to the inductive effect of the chlorine atom.
Considering the positions on the aromatic ring relative to the existing substituents:
Position 2: Ortho to the -COOH group, ortho to the -F, and meta to the -CH2Cl.
Position 5: Para to the -CH2Cl, meta to the -F, and meta to the -COOH.
Position 6: Ortho to the -CH2Cl, para to the -F, and ortho to the -COOH.
The directing effects of the substituents can be summarized as follows:
-COOH: Directs to position 5.
-F: Directs to positions 2 and 6.
-CH2Cl: Directs to positions 2 and 6.
| Position | Directing Effect of -COOH | Directing Effect of -F | Directing Effect of -CH2Cl | Predicted Outcome |
| 2 | Meta | Ortho | Ortho | Minor product (steric hindrance) |
| 5 | Meta | Meta | Para | Minor product |
| 6 | Ortho | Para | Ortho | Major product |
Nucleophilic Aromatic Substitution Mechanisms Guided by Halogens
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. wikipedia.org In this compound, both the fluorine and chlorine (in the chloromethyl group) can potentially act as leaving groups, though the fluorine attached directly to the ring is a more typical leaving group in SNAr reactions.
The carboxylic acid and the fluorine atom are electron-withdrawing groups that can activate the ring towards nucleophilic attack. The carboxylic acid group, being a strong deactivator, will enhance the electrophilicity of the ring carbons. For a nucleophile to displace the fluorine at C-3, the negative charge of the intermediate Meisenheimer complex must be stabilized. The carboxylic acid group is meta to the fluorine and therefore cannot directly stabilize the negative charge through resonance.
However, the chloromethyl group is para to the fluorine. While the chlorine atom is electron-withdrawing, the methylene (B1212753) spacer diminishes its effect on the aromatic ring compared to a directly attached halogen.
A more plausible SNAr scenario would involve a different substrate derived from this compound, for instance, after nitration. If a nitro group were introduced at position 6 (para to the fluorine), it would strongly activate the ring for nucleophilic displacement of the fluorine atom.
Alternatively, the chlorine atom of the chloromethyl group can be displaced by a nucleophile via an SN2 reaction, as it is a benzylic halide. This is not a nucleophilic aromatic substitution but a reaction of the side chain.
Dearomatization Reactions via Transition Metal Catalysis
Dearomatization reactions are powerful tools for the synthesis of three-dimensional molecules from flat aromatic precursors. nih.gov Transition metal catalysis has emerged as a versatile strategy to achieve dearomatization under mild conditions. nih.gov While specific dearomatization reactions of this compound have not been reported, general principles of transition-metal-catalyzed dearomatization can be applied.
One common approach is the catalytic asymmetric dearomatization (CADA) of arenes. nih.gov For a benzoic acid derivative, this could involve an initial coordination of the metal to the carboxylate, followed by an intramolecular reaction that disrupts the aromaticity.
Another potential pathway is reductive dearomatization. For example, Birch reduction conditions (dissolving metal in liquid ammonia with an alcohol) could potentially reduce the aromatic ring. The electron-withdrawing nature of the carboxylic acid group would favor reduction of the ring.
Transition metal-catalyzed hydrogenation can also lead to dearomatization, though this typically requires harsh conditions for benzene rings unless they are activated. The presence of the substituents on this compound might influence the regioselectivity of such a reduction.
Interplay of Halogen Substituents in Directing Reactivity and Stereoselectivity
The two halogen atoms in this compound, the fluorine directly attached to the aromatic ring and the chlorine in the chloromethyl side chain, exert distinct electronic and steric effects that collectively influence the molecule's reactivity.
The fluorine atom at C-3 is a strongly electronegative atom that exerts a powerful electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). This combination makes it a deactivating but ortho, para-directing group for electrophilic aromatic substitution. Its small size means its steric influence is minimal.
The chlorine atom in the chloromethyl group at C-4 also has an electron-withdrawing inductive effect. This effect is transmitted through the methylene spacer to the aromatic ring, making the chloromethyl group weakly deactivating.
In electrophilic aromatic substitution, the fluorine atom's directing effect is dominant over the weaker effect of the chloromethyl group. As discussed in section 3.3.1, the fluorine directs incoming electrophiles to the ortho (position 2) and para (position 6) positions. The chloromethyl group also directs to its ortho positions (3 and 5), but the fluorine is already at position 3. The combined directing effect strongly favors substitution at position 6, which is para to the fluorine and ortho to the chloromethyl group.
In terms of stereoselectivity, if a chiral center were to be introduced into the molecule through a reaction, the existing substituents could influence the stereochemical outcome. For instance, in a reaction involving the chloromethyl group, the fluorine and carboxylic acid groups could sterically hinder the approach of a reagent from one face of the molecule, leading to a degree of diastereoselectivity.
The presence of both halogens also impacts the potential for metal-catalyzed cross-coupling reactions. The C-F bond is generally less reactive than C-Cl, C-Br, or C-I bonds in typical palladium-catalyzed cross-coupling reactions. The benzylic C-Cl bond, however, is quite reactive and could selectively participate in coupling reactions, leaving the C-F bond intact.
| Halogen | Position | Electronic Effect | Directing Effect (SEAr) | Reactivity in Cross-Coupling |
| Fluorine | C-3 | -I > +R (deactivating) | Ortho, para | Low |
| Chlorine | -CH2Cl | -I (weakly deactivating) | Ortho, para | High (benzylic) |
Synthesis and Characterization of Derivatives and Analogs of 4 Chloromethyl 3 Fluorobenzoic Acid
Fluorinated Benzoic Acid Analogs with Varied Halogenation Patterns
The modulation of halogenation patterns on the aromatic ring of 4-(chloromethyl)-3-fluorobenzoic acid can significantly influence the physicochemical and biological properties of its derivatives. While direct displacement of the existing fluorine atom via nucleophilic aromatic substitution is challenging due to its position on an electron-rich ring, further halogenation via electrophilic aromatic substitution is a viable strategy. The directing effects of the existing substituents (the ortho, para-directing chloromethyl group and the meta-directing carboxylic acid group) would primarily influence the position of new halogen substituents.
Research into variously fluorinated phenylhydroxamates has shown that the specific placement of fluorine atoms on an aromatic ring can significantly impact biological activity, such as the inhibitory potency against enzymes like histone deacetylase 6. nih.gov For instance, studies on fluorobenzoic acid precursors for inhibitors demonstrated that single fluorination at ortho, meta, or para positions results in distinct potency profiles. nih.gov This underscores the importance of synthesizing a diverse library of halogenated analogs to explore structure-activity relationships (SAR).
Synthetic strategies to achieve varied halogenation patterns can include:
Electrophilic Halogenation: Direct chlorination, bromination, or iodination of the this compound ring, likely directed to the positions ortho to the chloromethyl group.
Multi-step Synthesis: Utilizing alternative starting materials and introducing the desired halogenation pattern before the final key functionalities are installed. For example, methods like the Balz-Schiemann reaction on a corresponding aminobenzoic acid ester can be used to introduce fluorine at specific positions before subsequent chloromethylation and hydrolysis. orgsyn.org
Table 1: Potential Fluorinated Benzoic Acid Analogs with Varied Halogenation This table is illustrative of potential target compounds based on known synthetic methods.
| Compound Name | Modification Type | Potential Synthetic Approach |
|---|---|---|
| 2-Bromo-4-(chloromethyl)-3-fluorobenzoic acid | Additional Halogenation | Electrophilic bromination of this compound. |
| 4-(Chloromethyl)-3,5-difluorobenzoic acid | Fluorine Substitution | Multi-step synthesis from a difluoro-substituted precursor. |
| 4-(Chloromethyl)-2,3-difluorobenzoic acid | Fluorine Substitution | Synthesis from 2,3-difluorotoluene (B1304731) via chloromethylation and oxidation. |
| 2-Chloro-4-(chloromethyl)-3-fluorobenzoic acid | Additional Halogenation | Electrophilic chlorination of this compound. |
Benzylic Position Modified Derivatives (e.g., Alcohols, Amines, Thiols, Phosphonates)
The benzylic chloride in this compound is a highly reactive functional group, susceptible to nucleophilic substitution. This allows for the straightforward synthesis of a wide range of derivatives where the chlorine is replaced by other functional groups. Such modifications are crucial for creating analogs with altered polarity, hydrogen bonding capability, and reactivity. Benzylic positions are also known to be sites of metabolic activity, and modification can be used to influence a molecule's pharmacokinetic profile. researchgate.net
Alcohols: The corresponding benzylic alcohol, 3-fluoro-4-(hydroxymethyl)benzoic acid, can be prepared by hydrolysis of the chloromethyl group, typically under basic conditions. This transformation is analogous to the hydrolysis of 4-bromomethylbenzoic acid to form 4-(hydroxymethyl)benzoic acid. google.com
Amines: The amine derivative, 4-(aminomethyl)-3-fluorobenzoic acid, can be synthesized through various methods, including the Gabriel synthesis or direct reaction with ammonia (B1221849) or primary amines. A related synthesis of 4-amino-3-(aminomethyl)benzoic acid from 4-aminobenzoic acid showcases the feasibility of introducing an aminomethyl group to a substituted benzoic acid core. researchgate.net
Thiols: The thiol, or mercaptan, derivative can be prepared by reacting the chloromethyl compound with a sulfur nucleophile such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. The synthesis of mercaptobenzoates from halogenated precursors is a well-established transformation in organic chemistry. google.com
Phosphonates: Benzylic phosphonates are readily synthesized via the Michaelis-Arbuzov reaction, which involves the reaction of the benzyl (B1604629) chloride with a trialkyl phosphite. google.com Alternatively, palladium-catalyzed cross-coupling reactions between benzyl halides and H-phosphonate diesters provide an efficient method for creating the C-P bond. researchgate.net These phosphonate (B1237965) esters are valuable intermediates in their own right, often used in Horner-Wadsworth-Emmons reactions. sigmaaldrich.com
Table 2: Synthesis of Benzylic Position Modified Derivatives
| Derivative | General Reaction | Typical Reagent(s) | Reference Reaction Type |
|---|---|---|---|
| Alcohol (-CH₂OH) | Hydrolysis | H₂O, NaOH or K₂CO₃ | SN2 Substitution google.com |
| Amine (-CH₂NH₂) | Amination | Potassium phthalimide (B116566) (Gabriel), then H₂NNH₂; or NH₃ | Nucleophilic Substitution researchgate.net |
| Thiol (-CH₂SH) | Thiolation | NaSH; or Thiourea then NaOH | Nucleophilic Substitution google.com |
| Phosphonate (-CH₂P(O)(OR)₂) | Michaelis-Arbuzov | P(OR)₃, heat | Arbuzov Reaction nih.govfrontiersin.org |
Exploration of Bioisosteric Replacements for the Carboxylic Acid Group
The carboxylic acid group is a key pharmacophoric element but can sometimes lead to poor pharmacokinetic properties, such as limited membrane permeability or rapid metabolic clearance. nih.govsemanticscholar.org Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to overcome these limitations. semanticscholar.org
Common bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and various five-membered heterocycles like oxadiazoles (B1248032) or isoxazolols. nih.govnih.gov
Tetrazoles: The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres, as its pKa is very similar to that of a carboxylic acid (pKa ≈ 4.5–4.9). drughunter.com The synthesis of a tetrazole analog from this compound would typically involve conversion of the carboxylic acid to a nitrile (-CN), followed by a [3+2] cycloaddition reaction with an azide (B81097) source, such as sodium azide.
Acyl Sulfonamides: These functional groups can also mimic the acidity of carboxylic acids and offer advantages in metabolic stability. drughunter.com Their synthesis involves converting the benzoic acid to an acid chloride, which is then reacted with a sulfonamide (R-SO₂NH₂).
Oxadiazoles and Thiazoles: Heterocycles such as 5-oxo-1,2,4-oxadiazoles or related thiazoles can serve as neutral or less acidic bioisosteres. drughunter.com A synthetic route could involve converting the carboxylic acid to a hydrazide, which can then be cyclized with various reagents to form the desired heterocyclic ring. globalscientificjournal.com
Table 3: Common Carboxylic Acid Bioisosteres and Properties
| Bioisostere | Approximate pKa | Key Feature | Reference |
|---|---|---|---|
| 1H-Tetrazole | ~4.5 - 4.9 | Similar acidity to COOH, more lipophilic. | drughunter.com |
| Acyl Sulfonamide | ~4 - 5 | Mimics acidity, can improve metabolic stability. | nih.gov |
| Hydroxamic Acid | ~9 | Weaker acid, potent metal chelator. | nih.gov |
| 3-Hydroxyisoxazole | ~4 - 5 | Planar structure, similar acidity. | nih.gov |
| Phosphonic Acid | ~1 - 3 (pKa1) | Stronger acid, more polar, non-planar. | nih.gov |
Heterocyclic Systems Derived from this compound as Building Blocks
The multiple reactive sites on this compound make it an excellent starting material for the synthesis of complex heterocyclic systems. The chloromethyl group can act as an electrophile to alkylate heteroatoms or participate in cyclization reactions, while the carboxylic acid can be transformed into functionalities that facilitate ring closure.
Thiazole (B1198619) Synthesis: The chloromethyl group is a classic reactant in the Hantzsch thiazole synthesis. Reaction with a thioamide will yield a 2,4-disubstituted thiazole ring system. This approach has been used to synthesize various 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents. nih.gov
Oxadiazole Formation: As mentioned previously, the carboxylic acid can be converted to a hydrazide. This intermediate can then be reacted with reagents like carbon disulfide or cyanogen (B1215507) bromide to form 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) rings, respectively. globalscientificjournal.com
Alkylation of N-Heterocycles: The benzylic chloride can be used to N-alkylate a wide variety of existing heterocyclic rings, such as imidazoles, pyrazoles, or triazoles, tethering the 3-fluoro-4-carboxybenzyl moiety to these systems. researchgate.net
Ring Expansion: Under certain conditions, related 2-(halomethyl)pyrrolidine structures can undergo rearrangement to form larger piperidine (B6355638) rings via an aziridinium (B1262131) intermediate. chim.it While not a direct application, this principle highlights the potential for complex rearrangements when multiple reactive groups are present.
Stereoselective Synthesis of Chiral Derivatives and Enantiomeric Purity Assessment
Introducing chirality into derivatives of this compound can lead to compounds with specific biological activities. The synthesis of fluorinated compounds with multiple contiguous stereogenic centers is a challenging but important area of synthetic chemistry. nih.gov Stereoselectivity can be introduced by modifying the benzylic position asymmetrically.
Stereoselective Synthesis: An asymmetric center can be created at the benzylic carbon via stereoselective nucleophilic substitution of the chloride. This can be achieved using organocatalysis or transition-metal catalysis with chiral ligands. nih.gov For example, a prochiral nucleophile could be added to an imine formed from a derivative, or an enzymatic resolution could be performed on a racemic mixture of a derivative, such as the corresponding alcohol. Antibody-catalyzed reactions have also been shown to be effective for the stereoselective synthesis of chiral fluorinated compounds. documentsdelivered.com
Enantiomeric Purity Assessment: Determining the success of a stereoselective synthesis requires robust analytical methods. The enantiomeric excess (e.e.) or enantiomeric ratio (e.r.) of the chiral products is typically assessed using techniques such as:
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method, where the enantiomers are separated on a chiral stationary phase. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or by converting the enantiomers into diastereomers with a chiral derivatizing agent, it is possible to distinguish and quantify the different enantiomers by ¹H or ¹⁹F NMR. nih.gov
The development of flexible routes for the stereoselective construction of fluorinated quaternary carbon centers remains a significant goal in organic synthesis. chemimpex.com
Advanced Spectroscopic and Analytical Methodologies for 4 Chloromethyl 3 Fluorobenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides profound insight into the structure of a molecule at the atomic level. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to deduce the connectivity and chemical environment of individual atoms. For 4-(Chloromethyl)-3-fluorobenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, allows for unambiguous structural elucidation.
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group.
The aromatic region would display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton at position 2 (H-2), positioned between the fluorine and carboxylic acid groups, is expected to be a doublet of doublets. The proton at position 5 (H-5) would likely appear as a doublet, and the proton at position 6 (H-6) as a doublet of doublets. The chloromethyl group's two protons (-CH₂Cl) are chemically equivalent and would appear as a sharp singlet, typically shifted downfield due to the electron-withdrawing effect of the adjacent chlorine atom. The acidic proton of the carboxylic acid group (-COOH) would present as a broad singlet at a significantly downfield chemical shift, which can vary with solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-2 | 7.85 - 7.95 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-F) ≈ 5.0 |
| H-5 | 7.65 - 7.75 | d | ³J(H-H) ≈ 8.0 |
| H-6 | 7.98 - 8.08 | dd | ³J(H-H) ≈ 8.0, ⁴J(H-H) ≈ 2.0 |
| -CH₂Cl | 4.70 - 4.80 | s | N/A |
Note: Predicted values are based on analogous compounds and substituent effects. Actual experimental values may vary.
Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal. The spectrum would feature signals for the carboxyl carbon, the six aromatic carbons, and the chloromethyl carbon.
The presence of the fluorine atom introduces carbon-fluorine coupling (¹J(C-F), ²J(C-F), etc.), which splits the signals of nearby carbons into doublets. The carbon directly bonded to the fluorine (C-3) will show a large one-bond coupling constant. The carbons at positions 2 and 4 will exhibit smaller two-bond couplings. The signal for the carboxyl carbon (-COOH) appears at the downfield end of the spectrum, while the chloromethyl carbon (-CH₂Cl) is found in the aliphatic region.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |
|---|---|---|
| C-1 | 132.0 - 134.0 | Small |
| C-2 | 128.0 - 130.0 | ²J(C-F) ≈ 20-25 |
| C-3 | 160.0 - 163.0 (d) | ¹J(C-F) ≈ 245-255 |
| C-4 | 135.0 - 137.0 (d) | ²J(C-F) ≈ 20-25 |
| C-5 | 118.0 - 120.0 | Small |
| C-6 | 130.0 - 132.0 | Small |
| -CH₂Cl | 44.0 - 46.0 | N/A |
Note: Predicted values are based on analogous compounds and substituent effects. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to characterize fluorine-containing compounds. missouri.edu For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. nih.govresearchgate.netrsc.org This signal would be split into a multiplet due to coupling with the adjacent aromatic protons, primarily the proton at C-2.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|
Note: Chemical shifts are relative to a standard such as CFCl₃. Predicted values are based on data for similar aromatic fluorine compounds.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-5 with H-6, and H-2 with H-6, confirming their positions on the aromatic ring.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are directly attached to. columbia.edu An HSQC spectrum would show cross-peaks linking the signal for the -CH₂Cl protons to the signal for the -CH₂Cl carbon, and each aromatic proton signal to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (and sometimes four). columbia.edu HMBC is vital for piecing together the molecular framework. Key expected correlations for this compound would include:
The -CH₂Cl protons showing a cross-peak to C-4, C-3, and C-5.
H-2 showing correlations to C-4 and the carboxyl carbon (-COOH).
H-6 showing correlations to C-4 and C-2.
These 2D NMR techniques, used in combination, provide a definitive and detailed map of the molecular structure, confirming the substitution pattern of the benzoic acid ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. missouri.edu The calculated exact mass (monoisotopic mass) is determined by summing the masses of the most abundant isotopes of the constituent atoms. missouri.edu For this compound (C₈H₆ClFO₂), HRMS would be used to confirm this specific elemental composition by matching the experimentally measured mass to the calculated exact mass with a high degree of precision (typically within a few parts per million). The presence of chlorine would also be evident from the isotopic pattern of the molecular ion peak (M⁺), which would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
Table 4: Calculated Exact Mass for this compound
| Molecular Formula | Calculated Exact Mass (Monoisotopic) |
|---|---|
| C₈H₆³⁵ClFO₂ | 188.0040 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it a valuable tool for the purity assessment and identification of this compound. However, due to the low volatility and high polarity of carboxylic acids, derivatization is often a necessary step prior to GC-MS analysis. colostate.edu The carboxyl group is typically converted into a more volatile ester, such as a methyl ester, to facilitate its passage through the GC column. nih.gov
The derivatization of this compound can be achieved using various reagents, such as diazomethane (B1218177) or methyl chloroformate. researchgate.net The resulting methyl 4-(chloromethyl)-3-fluorobenzoate is then introduced into the GC, where it is separated from other volatile impurities based on its boiling point and interaction with the stationary phase of the column. A capillary column, such as a DB-5 or DB-200, is often employed for the separation of such isomers. researchgate.net
Following separation in the gas chromatograph, the eluted components enter the mass spectrometer. The mass spectrometer ionizes the molecules, typically through electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unambiguous identification of this compound and any present impurities. The mass spectrum of the derivatized compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of specific functional groups.
The quantitative analysis of this compound can be performed by creating a calibration curve using standards of known concentrations. By comparing the peak area of the analyte in the sample to the calibration curve, its purity can be accurately determined. nih.gov The use of an internal standard is recommended to improve the accuracy and precision of the quantification. researchgate.net
Table 1: Illustrative GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Value |
| GC System | Agilent 7890A or similar |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Program | Initial temp 100 °C for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min |
| Carrier Gas | Helium, 1 mL/min |
| MS System | Agilent 5975C or similar |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | 40-500 m/z |
| Derivatizing Agent | Diazomethane or BF3·MeOH |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that is particularly well-suited for the analysis of this compound in complex mixtures without the need for derivatization. nih.govresearchgate.net This method combines the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer.
In LC-MS analysis, the sample is first injected into an HPLC system. A reversed-phase HPLC column, such as a C18 column, is typically used for the separation of fluorinated benzoic acids. researchgate.net The separation is achieved by partitioning the analyte between a nonpolar stationary phase and a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of components in a complex mixture. ekb.eg
After separation by HPLC, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar compounds like carboxylic acids, as it is a soft ionization method that typically results in a prominent molecular ion peak. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information about the components of the mixture.
LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers exceptional selectivity and sensitivity. In LC-MS/MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and allows for the detection of trace amounts of this compound even in complex matrices. researchgate.netdaneshyari.com
Table 2: Representative LC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| LC System | Agilent 1200 Series or similar |
| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |
| Gradient | 10-90% B over 15 min |
| Flow Rate | 0.8 mL/min |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is an invaluable tool for the identification of functional groups within the this compound molecule. These techniques are based on the principle that molecules absorb light at specific frequencies that correspond to the vibrational frequencies of their bonds.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands that confirm the presence of its key functional groups. The most prominent features in the IR spectrum are expected to be:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydroxyl group in the carboxylic acid, which is often involved in hydrogen bonding. quora.com
C=O Stretch: A strong, sharp absorption peak typically appears between 1680 and 1710 cm⁻¹ for the carbonyl group of the carboxylic acid. quora.com
C-O Stretch: An absorption band in the 1210-1320 cm⁻¹ region corresponds to the carbon-oxygen single bond of the carboxylic acid.
Aromatic C=C Stretches: Several peaks in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring. quora.com
C-H Stretches: Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the C-H stretches of the chloromethyl group will appear in the 2850-3000 cm⁻¹ range.
C-F Stretch: A strong absorption band in the 1000-1400 cm⁻¹ region is expected for the carbon-fluorine bond.
C-Cl Stretch: The carbon-chlorine stretching vibration will likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy relies on the change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Cl and C-F bonds.
Table 3: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |
| Carbonyl | C=O Stretch | 1680-1710 (strong) |
| Carboxylic Acid | C-O Stretch | 1210-1320 |
| Aromatic Ring | C=C Stretch | 1450-1600 |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Chloromethyl | C-H Stretch | 2850-3000 |
| Fluoro Group | C-F Stretch | 1000-1400 (strong) |
| Chloro Group | C-Cl Stretch | 600-800 |
Chromatographic Separation and Purification Techniques
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity determination and quantitative analysis of this compound. longdom.org This method is particularly advantageous as it can be performed at room temperature, avoiding potential degradation of thermally labile compounds. A reverse-phase HPLC method is typically employed for the analysis of this compound and its derivatives. sielc.com
In a typical setup, a C18 column is used as the stationary phase, and the mobile phase consists of a mixture of an aqueous buffer (often containing an acid like phosphoric acid or formic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile or methanol. ekb.egsielc.com A gradient elution program, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from its impurities.
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The wavelength of detection is chosen to maximize the sensitivity for the analyte. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against the concentration. The concentration of the analyte in an unknown sample can then be determined by comparing its peak area to the calibration curve.
Table 4: Example HPLC Method Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
Gas Chromatography (GC) for Volatile Compound Analysis
Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. nih.gov For the analysis of this compound, direct injection into a GC is generally not feasible due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and interactions with the column. colostate.edu Therefore, derivatization is a crucial step to convert the analyte into a more volatile and thermally stable form. colostate.edu
The most common derivatization strategy for carboxylic acids is esterification, typically to form methyl esters. nih.gov This can be accomplished using reagents like diazomethane, or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst. Once derivatized, the resulting methyl 4-(chloromethyl)-3-fluorobenzoate can be readily analyzed by GC.
The separation in GC is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (usually an inert gas like helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. The choice of the stationary phase is critical for achieving good separation of the target compound from any impurities. A nonpolar or moderately polar column, such as one with a phenyl-substituted polysiloxane stationary phase, is often suitable for this type of analysis.
Detection can be performed using various detectors, with the Flame Ionization Detector (FID) being a common choice for organic compounds due to its high sensitivity and wide linear range. For more definitive identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as discussed in section 5.2.2.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is widely used in synthetic organic chemistry to monitor the progress of reactions. analyticaltoxicology.comresearchgate.net For reactions involving this compound, such as its synthesis or subsequent derivatization, TLC can provide a quick qualitative assessment of the reaction's status. chegg.com
To monitor a reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted onto a TLC plate, which is typically coated with silica (B1680970) gel. youtube.com Alongside the reaction mixture, spots of the starting material and, if available, the expected product are also applied as standards. The TLC plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents. The choice of eluent is critical and is determined empirically to achieve good separation between the starting material, product, and any byproducts.
As the solvent moves up the plate by capillary action, the components of the mixture are separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. youtube.com Generally, more polar compounds will have a stronger interaction with the polar silica gel and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. Conversely, less polar compounds will travel further up the plate, having a higher Rf value.
After development, the plate is visualized. Since this compound contains an aromatic ring, it can often be visualized under a UV lamp. libretexts.org The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding. chegg.comyoutube.com By comparing the intensity of the spots, a chemist can estimate the extent of the reaction and decide when it is complete.
Computational Chemistry and Theoretical Investigations of 4 Chloromethyl 3 Fluorobenzoic Acid
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of 4-(Chloromethyl)-3-fluorobenzoic acid. By solving approximations of the Schrödinger equation, DFT methods can determine the molecule's geometry, electron distribution, and orbital energies.
A common approach involves geometry optimization using a functional like B3LYP with a basis set such as 6-311++G(d,p). researchgate.net This level of theory provides a balance between computational cost and accuracy for organic molecules. The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule at its lowest energy state.
The electronic properties are further illuminated by analyzing the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting areas prone to nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value |
| HOMO Energy | -7.15 eV |
| LUMO Energy | -1.89 eV |
| HOMO-LUMO Gap | 5.26 eV |
| Dipole Moment | 3.2 D |
| Total Energy | -987.45 Hartree |
Note: The data in this table is illustrative and based on typical values for similar halogenated benzoic acids.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational methods are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data for validation. Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is particularly well-suited for this approach.
Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, a scaling factor is typically applied to improve the agreement with experimental spectra. The analysis of the potential energy distribution (PED) allows for the assignment of specific vibrational modes to the calculated frequencies, such as C-H stretching, C=O stretching of the carboxylic acid, and C-Cl and C-F stretching.
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a good degree of accuracy. By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).
Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3750 | 3580 | ~3000 (broad) |
| C=O Stretch (Carboxylic Acid) | 1785 | 1720 | 1715 |
| C-F Stretch | 1280 | 1235 | 1240 |
| C-Cl Stretch | 750 | 725 | 730 |
Note: Experimental values are typical for similar compounds and the predicted data is hypothetical.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways.
For instance, the nucleophilic substitution of the chlorine atom in the chloromethyl group is a likely reaction. Computational studies could model the reaction with various nucleophiles to determine the favorability of an SN1 versus an SN2 mechanism. By calculating the energy of the transition state for each pathway, the preferred mechanism can be identified.
Furthermore, the reactivity of the aromatic ring, such as in electrophilic aromatic substitution, can be explored. The directing effects of the fluorine, carboxylic acid, and chloromethyl substituents can be rationalized by calculating the stability of the sigma complexes formed upon attack at different positions on the ring.
Conformational Analysis and Molecular Dynamics Simulations
The presence of rotatable bonds in this compound, particularly around the carboxylic acid and chloromethyl groups, gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
By systematically rotating the dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This analysis can reveal the global minimum energy conformation as well as other local minima. For example, the orientation of the carboxylic acid group relative to the benzene (B151609) ring can be influenced by intramolecular hydrogen bonding or steric hindrance.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational landscape and reveal how the molecule behaves in a solution or at a biological interface. This can be particularly useful for understanding how the molecule might interact with a receptor or an enzyme.
In Silico Screening and Structure-Activity Relationship (SAR) Studies of Derivatives
While this compound itself may have particular applications, its derivatives could possess a wide range of biological activities. In silico screening and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to predict the activity of these derivatives and guide the synthesis of new compounds. mdpi.com
In a typical QSAR study, a set of derivatives with known biological activities is used to build a mathematical model that relates the chemical structure to the activity. Molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each molecule. Statistical methods are then used to develop an equation that can predict the activity of new, untested compounds.
For derivatives of this compound, QSAR could be used to explore how modifications to the carboxylic acid group (e.g., esterification), the chloromethyl group (e.g., substitution with other functional groups), or the aromatic ring (e.g., addition of more substituents) affect a particular biological endpoint. This allows for the rational design of more potent and selective molecules.
Applications of 4 Chloromethyl 3 Fluorobenzoic Acid in Contemporary Organic Synthesis and Materials Science Research
Role as a Versatile Building Block in Complex Chemical Synthesis
4-(Chloromethyl)-3-fluorobenzoic acid has emerged as a significant and versatile building block in the field of organic synthesis. Its utility stems from the presence of multiple reactive sites within its structure: the carboxylic acid group, the benzylic chloride, and the fluorinated aromatic ring. This trifecta of functional groups allows chemists to perform a wide array of chemical transformations, making it a valuable precursor for constructing more complex molecular architectures. The strategic placement of the fluorine atom and the chloromethyl group on the benzoic acid scaffold provides a unique combination of reactivity and electronic properties, which can be exploited in multi-step synthetic sequences.
Chemically, the carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for chain extension or for coupling with other molecules. The chloromethyl group is a reactive electrophilic site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, such as azides, cyanides, amines, and thiols, thereby enabling the construction of diverse molecular frameworks. The fluorine atom, with its high electronegativity, influences the reactivity of the aromatic ring and can impart desirable properties such as increased metabolic stability and binding affinity in biologically active molecules. nih.govbeilstein-journals.org The combination of these features makes this compound a key intermediate in the synthesis of a range of target compounds, from pharmaceuticals to advanced materials. fluorochem.co.uklifechemicals.com
The synthesis of advanced fluorinated aromatic compounds is an area of intense research due to the unique properties that fluorine atoms confer upon organic molecules. researchgate.netdntb.gov.ua this compound serves as an important precursor in this context. The presence of the fluorine atom on the benzene (B151609) ring makes it an inherent part of the final fluorinated target molecule. The other functional groups on the molecule, the carboxylic acid and the chloromethyl group, can be chemically manipulated to build up the complexity of the aromatic system.
For instance, the carboxylic acid can direct ortho-lithiation or other electrophilic aromatic substitution reactions to introduce additional substituents onto the ring. The chloromethyl group can be transformed through various reactions, including oxidation to an aldehyde or conversion to a benzylphosphonium salt for Wittig reactions, to create more elaborate fluorinated aromatic structures. The development of new methodologies for the synthesis of fluorinated organic molecules is in high demand owing to their wide applications in agriculture and pharmaceutical sciences. researchgate.net The versatility of this compound allows it to be a starting point for generating libraries of novel fluorinated aromatic compounds for screening in drug discovery and materials science applications. researchgate.net
The chloromethyl group is a key functional moiety in the synthesis of various pharmaceutical agents. As an intermediate, this compound provides a direct route to incorporating the chloromethylated and fluorinated phenyl ring into larger drug scaffolds. Similar structures, such as 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid and 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, have been investigated as potential analgesic compounds derived from salicylic (B10762653) acid. nih.govnih.gov
Furthermore, related compounds like 4-chloromethyl benzoic acid chlorides are recognized as crucial intermediates in the production of medicines, pesticides, and dyes. google.com The synthesis of tert-butyl 4-chloromethylbenzoate is also significant as an intermediate for antitumor drugs. google.com These examples highlight the established role of the chloromethyl benzoic acid framework in medicinal chemistry. The presence of the additional fluorine atom in this compound offers the potential to enhance the pharmacological properties of the resulting drug candidates, such as improving metabolic stability or binding affinity to biological targets.
Synthesis of Research Probes and Pharmacological Tool Compounds
Research probes and pharmacological tool compounds are essential for elucidating biological pathways and validating new drug targets. The synthesis of such tools often requires molecules with specific functionalities that allow for detection or interaction with biological systems. nih.govnih.gov this compound, with its distinct reactive sites, is a valuable starting material for the creation of these specialized molecules. The chloromethyl group can be used to covalently link the molecule to proteins or other biomolecules, while the carboxylic acid provides a point for attaching reporter groups like fluorophores or biotin.
The development of selective enzyme inhibitors is a cornerstone of modern drug discovery. The structural motifs present in this compound make it a relevant scaffold for designing inhibitors for several important enzyme classes.
Sialidase Inhibitors: Human sialidases are implicated in various diseases, including cancer and diabetes. nih.gov The design of isoform-selective inhibitors is a key therapeutic goal. frontiersin.org Research has shown that fluoro-benzoic acid derivatives can serve as a basis for new classes of human sialidase inhibitors. For example, a series of 4-acetamido-5-acylamido-2-fluoro benzoic acids were synthesized and evaluated for their inhibitory activity against human sialidases, showing some selectivity for the NEU2 isoform. nih.govresearchgate.net This demonstrates the potential of the fluoro-benzoic acid core, as found in this compound, for the development of novel sialidase inhibitors. nih.govresearchgate.net
MDM2 Inhibitors: The interaction between the p53 tumor suppressor and its negative regulator, MDM2, is a critical target in cancer therapy. researchgate.netnih.gov Small-molecule inhibitors that disrupt this interaction can reactivate p53 and induce tumor cell death. acs.orgijpca.org A highly potent and orally active MDM2 inhibitor, AA-115/APG-115, incorporates a 3-chloro-2-fluorophenyl substituent, a structure closely related to the fluorophenyl core of this compound. acs.org The discovery of this compound underscores the importance of the substituted fluorophenyl moiety for high-affinity binding to MDM2. nih.gov The data below illustrates the potency of compounds containing this key structural feature.
Table 1: In Vitro Activity of MDM2 Inhibitors
| Compound | MDM2 Ki (nM) | SJSA-1 Cell Growth IC50 (nM) |
|---|---|---|
| 56 | < 1 | 70 |
| 59 | < 1 | 70 |
| 60 (AA-115) | < 1 | 60 |
Table 2: Cellular Activity of MDM2 Inhibitor AA-115/APG-115
| Cell Line | Tumor Type | p53 Status | IC50 (nM) |
|---|---|---|---|
| RS4;11 | Acute Leukemia | Wild-Type | 38 |
| LNCaP | Prostate Cancer | Wild-Type | 18 |
| HCT116 | Colon Cancer | Wild-Type | 104 |
| Saos-2 | Osteosarcoma | Deleted | > 10,000 |
| PC-3 | Prostate Cancer | Deleted | > 10,000 |
Fluorinated organic compounds play a crucial role in the agrochemical industry. beilstein-journals.org The introduction of fluorine into a molecule can significantly enhance its biological activity, metabolic stability, and other physicochemical properties, leading to more effective and safer pesticides and herbicides. nih.govdntb.gov.ua The structural features of this compound make it an attractive starting material for the synthesis of new agrochemicals. The fluorinated benzoic acid core is a common motif in many commercial pesticides. The chloromethyl group provides a convenient handle for introducing the diverse functionalities required for potent and selective biological activity.
Molecular imaging techniques, such as Positron Emission Tomography (PET), are powerful tools in both clinical diagnostics and biomedical research. nih.gov These techniques rely on the use of imaging agents that are labeled with a radionuclide. This compound possesses structural features that make it potentially useful in the synthesis of such agents.
The fluorine atom on the aromatic ring could be substituted with a radioactive isotope of fluorine, such as fluorine-18 (B77423) (¹⁸F), a commonly used PET radionuclide. mdpi.com Alternatively, the chloromethyl group serves as a reactive site for conjugation to a targeting molecule (e.g., a peptide or antibody) and subsequent attachment of a radiolabeled prosthetic group. nih.gov This indirect labeling approach is a widely used strategy for the development of new radiopharmaceuticals. The ability to incorporate a radionuclide into the structure of this compound or its derivatives opens up possibilities for its use in the development of novel imaging agents for a variety of disease targets.
Applications in Materials Science
In the realm of materials science, the unique combination of a reactive chloromethyl group, a carboxylic acid for surface anchoring, and a fluorine substituent gives this compound the potential for specialized applications. These include the chemical modification of polymer surfaces and the formation of self-assembled monolayers for advanced semiconductor manufacturing processes.
Functionalization of Polymeric Materials
The functionalization of polymers is a critical process for tailoring their surface properties, such as hydrophilicity, biocompatibility, and adhesion, without altering the bulk characteristics of the material. Molecules like this compound are, in principle, well-suited for such modifications due to their bifunctional nature. The carboxylic acid group can be used to form covalent bonds (e.g., esters or amides) with polymers containing hydroxyl or amine groups. Alternatively, the reactive benzylic chloride (the chloromethyl group) can undergo nucleophilic substitution reactions to graft the molecule onto a polymer backbone.
However, based on a comprehensive review of available scientific literature, specific examples detailing the application of this compound for the functionalization of polymeric materials are not prominently documented. General strategies in polymer chemistry suggest its potential, for instance, in reacting its acyl chloride derivative with biodegradable polyesters to introduce functional end groups. Yet, direct research demonstrating this specific use remains to be published.
Precursor for Area-Selective Atomic Layer Deposition (AS-ALD) Inhibitors
A significant and emerging application for molecules structurally similar to this compound is in the field of semiconductor fabrication, specifically as inhibitors for area-selective atomic layer deposition (AS-ALD). AS-ALD is a bottom-up manufacturing technique that enables the precise deposition of thin films only on desired areas of a substrate, a critical capability for creating next-generation nanoelectronics.
The process relies on the use of inhibitor molecules to form a self-assembled monolayer (SAM) on the "non-growth" surfaces. This SAM acts as a barrier, preventing the precursors used in ALD from reacting with the surface, thus ensuring material deposition occurs exclusively on the intended "growth" areas.
Recent research has demonstrated that benzoic acid and its fluorinated derivatives are effective small molecule inhibitors for AS-ALD. mdpi.com A study investigating the inhibition of zinc oxide (ZnO) ALD on cobalt (Co) surfaces provides a strong basis for the potential of this compound in this role. In this research, benzoic acid, 4-(trifluoromethyl)benzoic acid (TBA), and 3,5-bis(trifluoromethyl)benzoic acid (BTBA) were shown to form monolayers that can block ALD growth. mdpi.com
The key mechanism involves the carboxylic acid group of the molecule binding to the substrate surface. The orientation and packing of the aromatic rings and their functional groups then create a physical and chemical barrier. The study found that fluorination significantly enhances the inhibiting properties of the monolayer. This is attributed not just to increased hydrophobicity, but to the influence of the fluorine atoms on the coordination chemistry of the carboxylate group with the substrate surface. mdpi.com Specifically, fluorinated derivatives showed a higher ratio of bidentate to monodentate coordination, which is correlated with better ALD blocking. mdpi.com
Given these findings, this compound is a strong candidate for an AS-ALD inhibitor. Its benzoic acid structure provides the necessary anchoring group to form a SAM on various substrates. The presence of a fluorine atom is expected to enhance its blocking capability, similar to the trifluoromethylated compounds studied. The chloromethyl group could further influence the packing density and stability of the monolayer.
Table 1: Research Findings on Benzoic Acid Derivatives as AS-ALD Inhibitors for ZnO Deposition on Cobalt
| Inhibitor Molecule | Water Contact Angle (WCA) on Co | ZnO Deposition after 50 ALD Cycles (Normalized) | Key Finding |
|---|---|---|---|
| Bare Cobalt (Control) | ~50° | 1.00 | Reference for full deposition. |
| Benzoic Acid (BA) | ~70° | ~0.50 | Moderate inhibition of ALD growth. mdpi.com |
| 4-(trifluoromethyl)benzoic acid (TBA) | ~72° | ~0.25 | Significantly improved inhibition. mdpi.com |
| 3,5-bis(trifluoromethyl)benzoic acid (BTBA) | ~74° | ~0.15 | Best performing inhibitor among the tested molecules. mdpi.com |
While direct experimental data for this compound is not yet available, the research on analogous compounds strongly supports its potential as a valuable molecule for developing advanced, area-selective deposition processes in materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
